N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a complex organic compound with the molecular formula C16H15N3O2S3. This compound features a unique structure that includes a thiadiazole ring, a furan ring, and sulfanyl groups, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The resulting intermediate is then reacted with ethyl iodide to introduce the ethylsulfanyl group.
The furan ring is synthesized separately, often starting from furfural, which undergoes a series of reactions to introduce the carboxamide group and the phenylsulfanyl methyl group. The final step involves coupling the thiadiazole and furan intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carboxamide derivatives.
Substitution: Various substituted thiadiazole and furan derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring that have diverse applications in chemistry and biology.
Sulfanyl-substituted compounds: Molecules with sulfanyl groups that are known for their reactivity and biological properties.
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is unique due to its combination of a thiadiazole ring, a furan ring, and multiple sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZZGQQAUZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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